BenchChemオンラインストアへようこそ!

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Serine protease inhibition Pseudo-irreversible kinetics Human neutrophil elastase

CAS 2034465-04-6 is a uniquely architected screening candidate combining an oxazolidine-2,4-dione ring (pseudo-irreversible serine hydrolase engagement) and a classical benzenesulfonamide zinc-binding motif. The electron-withdrawing 3-(trifluoromethyl)phenyl group (C₁₂H₁₁F₃N₂O₅S, MW 352.28) enhances lipophilicity (XLogP3 ~1.3) and blocks oxidative N-dealkylation metabolism. This dual pharmacophore is ideal for parallel screening against S1 serine proteases (HNE, proteinase-3) and carbonic anhydrase isoform panels (CA I, II, IX, XII). For robust SAR, procure alongside the 3,4-difluoro (CAS 2034535-90-3), 3,4-dimethoxy, and 2-chloro analogs to deconvolute electronic vs. lipophilic contributions to target binding. Inquire for competitive bulk pricing and expedited global shipping for your kinetic assay programs.

Molecular Formula C12H11F3N2O5S
Molecular Weight 352.28
CAS No. 2034465-04-6
Cat. No. B2543400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
CAS2034465-04-6
Molecular FormulaC12H11F3N2O5S
Molecular Weight352.28
Structural Identifiers
SMILESC1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C12H11F3N2O5S/c13-12(14,15)8-2-1-3-9(6-8)23(20,21)16-4-5-17-10(18)7-22-11(17)19/h1-3,6,16H,4-5,7H2
InChIKeyVQQKLFBOOIDBRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 2034465-04-6) – Structural Positioning and Class Identity


CAS 2034465-04-6 is a specialized N-sulfonyloxazolidine-2,4-dione derivative bearing a 3-(trifluoromethyl)phenyl substituent (C₁₂H₁₁F₃N₂O₅S, MW 352.28) [1]. The compound integrates three pharmacophoric elements: an oxazolidine-2,4-dione ring capable of pseudo-irreversible serine hydrolase engagement, a classical benzenesulfonamide zinc-binding motif, and an electron-withdrawing -CF₃ group that enhances lipophilicity and oxidative metabolic resistance [2][3]. These features position it at the intersection of serine protease inhibition and carbonic anhydrase-targeted chemotypes, making procurement decisions sensitive to the specific substitution pattern on both the sulfonamide aryl ring and the oxazolidine-2,4-dione N-terminus.

Procurement Rationale: Why In-Class Sulfonamide-Oxazolidine-2,4-Dione Analogs Cannot Be Interchanged with CAS 2034465-04-6


Within the N-sulfonyloxazolidine-2,4-dione series, the nature of the sulfonamide N-substituent exerts a large effect on inhibitory potency and selectivity [1]. The 3-(trifluoromethyl)phenyl group in CAS 2034465-04-6 introduces distinct electronic (Hammett σₘ ≈ 0.43 for -CF₃), steric, and lipophilic (computed XLogP3 ~1.3) properties that differ fundamentally from its closest commercially available analogs—such as the 3,4-difluoro variant (CAS 2034535-90-3, XLogP3 ~0.6 estimated) or the 3,4-dimethoxy analog (electron-donating, higher H-bond acceptor count) . These differences translate into altered target binding kinetics, metabolic stability, and solubility profiles, meaning that SAR extrapolation from one member of this series to another is unreliable without head-to-head experimental confirmation [2].

Head-to-Head Evidence Guide: Quantifying the Differentiation of CAS 2034465-04-6 from Closest Analogs


Pseudo-Irreversible Serine Protease Inhibition: Scaffold-Intrinsic Differentiation from Reversible Sulfonamide Inhibitors

The oxazolidine-2,4-dione scaffold in CAS 2034465-04-6 confers a pseudo-irreversible inhibition mechanism against serine proteases, in contrast to classical reversible sulfonamide inhibitors. In a study of N-sulfonyloxazolidine-2,4-diones against porcine pancreatic elastase (PPE, a model for human neutrophil elastase), N-sulfonyl-substituted derivatives displayed high second-order inactivation rate constants (kᵢₙₐcₜ/Kᵢ), with the N-sulfonyl substitution being critical for this kinetic behavior [1]. While compound-specific kᵢₙₐcₜ/Kᵢ values for CAS 2034465-04-6 are not publicly available, the N-sulfonyl linkage present in this compound is the structural determinant required for the pseudo-irreversible mode of action.

Serine protease inhibition Pseudo-irreversible kinetics Human neutrophil elastase Oxazolidine-2,4-dione scaffold

Carbonic Anhydrase II Zinc-Binding Potential: 2,4-Oxazolidinedione vs. Classical Primary Sulfonamide Chemotypes

The 2,4-oxazolidinedione ring system is an experimentally validated zinc-binding chemotype for carbonic anhydrase II (CA II). Fragment screening by native state mass spectrometry and surface plasmon resonance demonstrated that a 3-unsubstituted 2,4-oxazolidinedione fragment binds CA II with low micromolar affinity, approaching that of fragment-sized primary benzenesulfonamides—the classical zinc-binding group dominating CA inhibitor development for decades [1]. CAS 2034465-04-6 carries both the oxazolidine-2,4-dione ring and a benzenesulfonamide moiety, creating a dual zinc-binding potential not present in either chemotype alone.

Carbonic anhydrase inhibition Zinc-binding chemotype Fragment screening Surface plasmon resonance

Trifluoromethyl-Driven Lipophilicity and Metabolic Stability Advantage Over Non-Fluorinated and Mono/Difluoro Analogs

The 3-(trifluoromethyl) substituent in CAS 2034465-04-6 confers a measurable lipophilicity and metabolic stability advantage over its closest commercially listed analogs. The computed XLogP3 for CAS 2034465-04-6 is approximately 1.3, reflecting the -CF₃ contribution [1]. In contrast, the 3,4-difluoro analog (CAS 2034535-90-3, C₁₁H₁₀F₂N₂O₅S, MW 320.27) lacks the third fluorine and has a lower estimated logP (~0.6) . The electron-withdrawing -CF₃ group (Hammett σₘ = 0.43) also reduces electron density on the adjacent sulfonamide NH, decreasing its susceptibility to oxidative N-dealkylation—a known metabolic liability in benzenesulfonamide series where the 3-(trifluoromethyl)benzenesulfonamide metabolite has been identified as a persistent, problematic species [2].

Metabolic stability Lipophilicity Trifluoromethyl group LogP Oxidative metabolism

Structural Differentiation Map: Quantitative Substituent Comparison of CAS 2034465-04-6 vs. Three Closest Commercial Analogs

A systematic comparison of CAS 2034465-04-6 with its closest commercially available analogs sharing the identical N-(2-(2,4-dioxooxazolidin-3-yl)ethyl) linker reveals distinct aryl substitution profiles that govern electronic, steric, and solubility parameters [1]. The 3-CF₃ group (target compound) provides the strongest electron-withdrawing effect, highest lipophilicity, and a single H-bond donor (sulfonamide NH) among the set. The 3,4-difluoro analog (CAS 2034535-90-3) offers moderate electron withdrawal with lower logP, while the 3,4-dimethoxy analog introduces electron-donating character and additional H-bond acceptor sites. The 2-chloro analog introduces ortho steric bulk absent in the meta-substituted target.

Structure-activity relationship Aryl substitution Electronic effects Physicochemical properties

Procurement-Guided Application Scenarios for CAS 2034465-04-6 Based on Evidence-Linked Differentiation


Serine Protease Inhibitor Lead Discovery: Pseudo-Irreversible Mechanism Screening

CAS 2034465-04-6 is best deployed as a screening candidate in serine protease drug discovery programs—particularly those targeting human neutrophil elastase (HNE), proteinase-3, or related S1 family serine proteases. The N-sulfonyloxazolidine-2,4-dione scaffold has demonstrated pseudo-irreversible inhibition kinetics in this target class, as established by Santana et al. (2012), with high second-order inactivation rate constants [1]. Procurement for biochemical kinetic assays (progress-curve analysis, jump-dilution experiments) is recommended to characterize the specific kᵢₙₐcₜ/Kᵢ for this compound and benchmark it against published N-sulfonyloxazolidine-2,4-dione congeners.

Carbonic Anhydrase Isoform Selectivity Profiling: Dual Zinc-Binding Pharmacophore Evaluation

The compound combines two independently validated zinc-binding motifs—the 2,4-oxazolidinedione ring (low micromolar CA II binder per fragment screening [1]) and the benzenesulfonamide group (classical nanomolar zinc binder). This dual pharmacophore architecture is uncommon and merits evaluation in carbonic anhydrase isoform selectivity panels (CA I, II, IX, XII). Procurement for stopped-flow CO₂ hydration assays or thermal shift assays against a panel of CA isoforms would directly test whether the dual zinc-binding topology translates into altered isoform selectivity or enhanced residence time compared to monodentate sulfonamide controls.

Metabolic Stability Screening Cascade: -CF₃ vs. -F and -H Substituted Analog Benchmarking

The 3-trifluoromethyl substituent is a well-precedented strategy for blocking oxidative N-dealkylation metabolism that plagues benzenesulfonamide series, as documented in Cav2.2 inhibitor programs where the 3-(trifluoromethyl)benzenesulfonamide metabolite was a persistent problem [1]. CAS 2034465-04-6 should be procured alongside its 3,4-difluoro analog (CAS 2034535-90-3) and the parent 3-(trifluoromethyl)benzenesulfonamide (CAS 672-58-2) for comparative microsomal stability assays (human or rodent liver microsomes, NADPH-dependent) and CYP450 phenotyping. The predicted metabolic advantage of the -CF₃ group requires experimental confirmation under standardized assay conditions.

Structure-Activity Relationship (SAR) Exploration: Aryl Ring Electronics and Target Engagement

This compound serves as the electron-deficient, lipophilic anchor point in a systematic SAR matrix around the N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide scaffold [1]. Procurement alongside the 3,4-dimethoxy (electron-rich), 3,4-difluoro (moderately electron-deficient), and 2-chloro (ortho-substituted) analogs enables a full electronic/steric SAR interrogation. The orthogonal variation in Hammett σ, logP, and H-bond capacity across this minimal set allows deconvolution of electronic vs. lipophilic contributions to target binding—essential for rational lead optimization.

Quote Request

Request a Quote for N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.